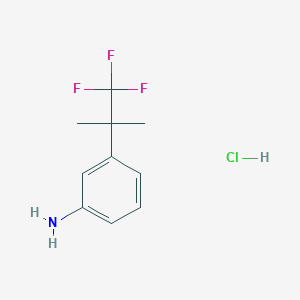
3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline;hydrochloride is a chemical compound with the molecular formula C10H12F3N·HCl. It is a derivative of aniline, where the aniline group is substituted with a trifluoromethyl group and a methyl group on the propan-2-yl chain. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline;hydrochloride typically involves the reaction of 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline with hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature
Solvent: Aqueous or organic solvent
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include:
Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt
Quality Control: Analytical techniques such as HPLC or NMR to verify the purity and structure of the compound
Chemical Reactions Analysis
Types of Reactions
3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding nitro or nitroso compounds
Reduction: Formation of amines or other reduced derivatives
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride
Substitution: Use of halogenating agents or other electrophiles/nucleophiles under controlled conditions
Major Products Formed
Oxidation: Nitro or nitroso derivatives
Reduction: Amines or other reduced forms
Substitution: Various substituted aniline derivatives
Scientific Research Applications
3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl)methanamine
- **3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride
- **4-Methyl-2-(1,1,1-trifluoro-2-methyl-2-propanyl)pyridine
Uniqueness
3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it valuable in various applications compared to its analogs.
Properties
IUPAC Name |
3-(1,1,1-trifluoro-2-methylpropan-2-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-9(2,10(11,12)13)7-4-3-5-8(14)6-7;/h3-6H,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFVYDMUPWMQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














